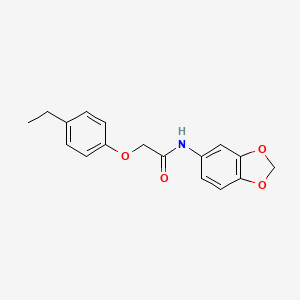

N-1,3-benzodioxol-5-yl-2-(4-ethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-1,3-benzodioxol-5-yl-2-(4-ethylphenoxy)acetamide" is a chemical compound synthesized through specific reactions. It belongs to a class of organic compounds known for varied properties and potential applications in different fields.

Synthesis Analysis

The synthesis of similar acetamide compounds often involves steps like N-acetylation and reactions with different bromides or chlorides in the presence of catalysts like K2CO3 (Belay, Kinfe, & Muller, 2012).

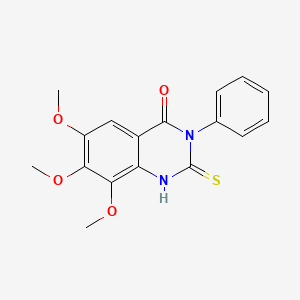

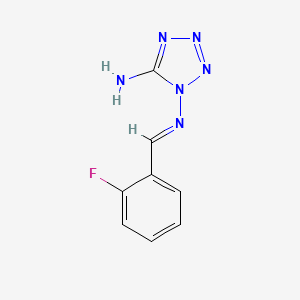

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by specific dihedral angles between substituents and benzene rings, and these structures can be analyzed using techniques like X-ray crystallography (Davis & Healy, 2010).

Chemical Reactions and Properties

Such compounds often exhibit interesting reactions and properties, including the formation of chains and interactions in their crystal structures. They can also have significant biological activities, such as anti-inflammatory properties (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties of these compounds, like crystallization behavior and molecular conformation, can be significantly influenced by different groups attached to the acetamide structure. They often form non-planar discrete molecules with specific torsion angles (Davis & Healy, 2010).

Chemical Properties Analysis

Chemically, these compounds can participate in various interactions, such as N—H⋯O hydrogen bonds and C—H⋯π interactions. They can exhibit a range of activities, from being precursors in drug synthesis to having potential as pharmacological agents (Habtegiorghies Belay, Kinfe, & Muller, 2012).

Scientific Research Applications

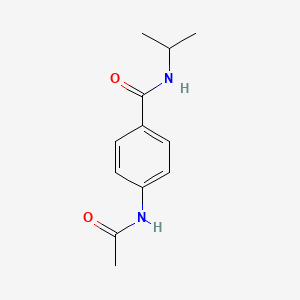

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has explored the development of new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. A study demonstrated that compounds with halogens on the aromatic ring, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

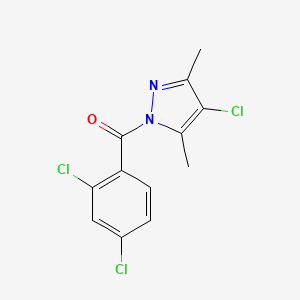

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetamide were investigated for their antibacterial and antifungal activities. These compounds showed promising results, indicating their potential use in combating microbial infections (Fuloria et al., 2009).

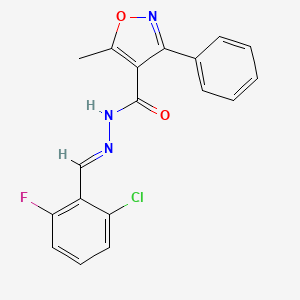

Degradation and Transformation Products

Studies on the degradation pathway and toxicity of acetaminophen and its by-products using the electro-Fenton process have identified various toxic and non-toxic sub-products. This research provides insights into the environmental impact and safety of acetaminophen derivatives, including potential compounds like N-1,3-benzodioxol-5-yl-2-(4-ethylphenoxy)acetamide, and their degradation products in aqueous media (Le et al., 2017).

Chemoselective Acetylation

Another area of research focuses on the chemoselective acetylation of 2-aminophenol using immobilized lipase, aiming at the synthesis of intermediates for antimalarial drugs. This study presents a method for the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, indicating the potential application of similar compounds in drug synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-12-3-6-14(7-4-12)20-10-17(19)18-13-5-8-15-16(9-13)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBZJPUZCLQYDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5361380 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)

![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5511657.png)

![3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511660.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)

![ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B5511685.png)

![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)